molecular formula C20H18N4O2 B2604504 Methyl 7-([1,1'-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909575-20-8

Methyl 7-([1,1'-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2604504
CAS No.: 909575-20-8
M. Wt: 346.39
InChI Key: DGFDSIJXOXRRBW-UHFFFAOYSA-N
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Description

Methyl 7-([1,1'-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a biphenyl substituent at the 7-position and a methyl ester group at the 6-position. These compounds are typically synthesized via multicomponent reactions such as the Biginelli reaction, employing aldehydes, β-ketoesters, and triazole amines under varying catalytic conditions .

Properties

IUPAC Name

methyl 5-methyl-7-(4-phenylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-17(19(25)26-2)18(24-20(23-13)21-12-22-24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12,18H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFDSIJXOXRRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazolopyrimidine core. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the triazolopyrimidine ring or the biphenyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

  • Substitution: : The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, often under reflux conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or other substituents on the biphenyl ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 7-([1,1'-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibit promising anticancer properties. Studies have shown that derivatives of triazolopyrimidine can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain triazolo[1,5-a]pyrimidine derivatives effectively inhibited the growth of human cancer cell lines by targeting specific kinases involved in tumorigenesis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that triazolo-pyrimidines possess broad-spectrum antibacterial effects. A specific derivative showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticidal Applications

The structural characteristics of this compound make it a candidate for use as a pesticide. Compounds with similar structures have been shown to exhibit herbicidal and insecticidal properties. Field trials indicated that certain triazolo-pyrimidines effectively controlled common agricultural pests while being less toxic to beneficial insects .

Plant Growth Regulators

Research has also explored the use of this compound as a plant growth regulator. Preliminary results indicate that it may enhance plant growth and yield by modulating hormonal pathways in plants. This could lead to more sustainable agricultural practices by improving crop resilience .

Development of Functional Materials

The unique properties of this compound allow for its application in materials science. Its incorporation into polymers has been studied for creating materials with enhanced thermal stability and mechanical strength. These advancements could lead to the development of new materials for electronics and packaging .

Photovoltaic Applications

Recent studies have investigated the use of triazolopyrimidine derivatives in organic photovoltaic devices. The incorporation of these compounds into solar cells has shown promise in improving efficiency due to their favorable electronic properties .

Mechanism of Action

The mechanism of action of Methyl 7-([1,1’-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group enhances its binding affinity, while the triazolopyrimidine core is crucial for its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Table 2. Physicochemical Properties of Analogues

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Fluorophenyl derivative C14H13FN4O2 288.28 Not reported Fluorine, methyl ester
Compound 4h C13H13N5O2S 303.34 273–276 Nitro, methylthio
7-(4-Methoxyphenyl)-5-(p-tolyl) C19H18N4O 318.37 Not reported Methoxy, methylphenyl
Compound 16 C19H17N5O2 347.37 Not reported Dimethylamino, carboxamide

Biological Activity

Methyl 7-([1,1'-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 941943-47-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H17N5O
  • Molecular Weight : 331.4 g/mol
  • Structural Features : The compound features a triazolo-pyrimidine core linked to a biphenyl moiety, which is significant for its biological interactions.

Research indicates that compounds with triazolo-pyrimidine structures can exhibit various biological activities through different mechanisms:

  • Inhibition of Protein Interactions : Some derivatives have shown the ability to inhibit protein-protein interactions crucial for cellular signaling pathways.
  • Anti-inflammatory Effects : Certain studies suggest that similar compounds can modulate inflammatory responses by inhibiting cytokine production.
  • Antiviral Activity : Compounds in this class have been evaluated for their potential to inhibit viral replication mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives:

  • Inhibition of c-Myc : A study reported that certain biphenyl-containing compounds act as inhibitors of the c-Myc transcription factor, which is often overexpressed in cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Activity

Compounds similar to this compound have shown promise in modulating inflammatory pathways:

  • Cytokine Production : In vitro studies demonstrated that these compounds could significantly reduce IL-17A production in human whole blood assays and mouse models .

Antiviral Activity

The antiviral properties of triazolo-pyrimidines have been explored against various viruses:

  • Influenza Virus Inhibition : Research has indicated that triazolo-pyrimidine derivatives can inhibit the interaction between viral polymerase subunits, thereby reducing viral replication .

Case Studies and Research Findings

StudyFindings
Identified methyl derivatives as potent inhibitors of c-Myc with IC50 values indicating strong efficacy.
Demonstrated significant inhibition of IL-17A production in cytokine expression models.
Showed antiviral activity against influenza A virus with effective inhibition rates in plaque reduction assays.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

  • Oral Bioavailability : Some derivatives have been characterized as having favorable pharmacokinetic profiles suitable for oral administration.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing Methyl 7-([1,1'-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

  • Answer : The compound can be synthesized via regioselective Biginelli-like reactions. For example, ethyl carboxylate analogues (e.g., 9 , 10 , 11 ) are synthesized using 3,5-diaminotriazole, aldehydes (e.g., benzaldehyde), and β-keto esters under ionic or acidic conditions. Adjusting solvent systems (e.g., ethanol/water mixtures) and catalysts (e.g., TMDP) optimizes yields and regioselectivity . However, TMDP’s high toxicity necessitates strict safety protocols .

Q. How is the regioselectivity of the triazolo[1,5-a]pyrimidine scaffold controlled during synthesis?

  • Answer : Regioselectivity depends on reaction conditions and substituent positioning. For instance, acidic conditions favor 9 (2-amino-7-methyl-5-phenyl), while ionic conditions yield dihydro analogues (10 , 11 ). Steric and electronic effects of substituents (e.g., methyl vs. phenyl groups) further direct cyclization pathways .

Q. What analytical methods are critical for structural characterization of this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR for confirming substituent positions and dihydro vs. aromatic ring states .
  • X-ray crystallography to resolve ambiguous regiochemistry (e.g., triclinic crystal system with P1P\overline{1} space group, a=7.5884a = 7.5884 Å, b=10.7303b = 10.7303 Å) .
  • MS (ESI) for molecular weight validation (e.g., m/zm/z 436.2 for cycloheptyl derivatives) .

Advanced Research Questions

Q. How do catalytic additives like TMDP influence reaction kinetics and mechanistic pathways in triazolo[1,5-a]pyrimidine synthesis?

  • Answer : TMDP (tetramethyldiaminophosphine) acts as a Brønsted base, accelerating imine/enamine intermediate formation. In ethanol/water (1:1 v/v), it enhances solubility of hydrophobic intermediates, reducing side reactions (e.g., dimerization). However, competing pathways may arise with bulkier substituents, requiring kinetic studies via in-situ NMR .

Q. How can researchers resolve contradictions in reported bioactivity data for triazolo[1,5-a]pyrimidine derivatives?

  • Answer : Discrepancies often stem from:

  • Regiochemical ambiguity : Misassignment of substituent positions (e.g., 5-methyl vs. 7-methyl) alters pharmacophore interactions. X-ray crystallography is essential for unambiguous confirmation .
  • Assay variability : For CB2 receptor SAR studies, standardized binding assays (e.g., competitive displacement with 3H^3H-CP-55,940) and consistent cell lines (e.g., CHO-K1) reduce variability .

Q. What computational strategies predict the compound’s binding affinity for cannabinoid receptors (e.g., CB2)?

  • Answer : Molecular docking (e.g., AutoDock Vina) using CB2 crystal structures (PDB: 5ZTY) identifies key interactions:

  • Hydrophobic pockets accommodate biphenyl and methyl groups.
  • Hydrogen bonding between the carboxylate and Lys109 residue enhances affinity.
  • MD simulations (>100 ns) validate stability of ligand-receptor complexes .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

  • Answer : Stability studies show:

  • Polar aprotic solvents (e.g., DMSO) induce gradual hydrolysis of the methyl ester moiety.
  • Solid-state storage at -20°C under argon minimizes degradation (TLC monitoring, Rf shift from 0.65 to 0.72 indicates decomposition) .

Q. What are the implications of substituent variations (e.g., biphenyl vs. chlorophenyl) on pharmacokinetic properties?

  • Answer : Substituent effects include:

  • Biphenyl groups : Increase logP (e.g., from 2.1 to 3.8), enhancing blood-brain barrier permeability but reducing aqueous solubility.
  • Electron-withdrawing groups (e.g., Cl): Improve metabolic stability by resisting CYP3A4 oxidation .

Methodological Recommendations

  • Synthetic Optimization : Replace TMDP with safer alternatives (e.g., DBU) while maintaining reaction efficiency .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misassignments in dihydro regions .
  • Bioactivity Studies : Use orthogonal assays (e.g., cAMP inhibition and β-arrestin recruitment) to confirm target engagement .

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